Enhanced Diuretic Activity of 9-Bromo Derivatives vs. Non-Brominated Analogs
In a study of diuretic agents, a compound class featuring the 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline core demonstrated substantially increased diuretic activity compared to its non-brominated analogs [1]. While the target compound (70173-54-5) is the synthetic precursor, this evidence highlights the profound impact of the 9-bromo substitution on the biological activity of the final pharmacophore.
| Evidence Dimension | Diuretic activity (pharmacological effect) |
|---|---|
| Target Compound Data | Compounds containing the 9-bromo substitution on the pyridoquinoline core. |
| Comparator Or Baseline | Non-brominated analogs of the same pyridoquinoline scaffold. |
| Quantified Difference | Activity increases 'substantially'. |
| Conditions | Experimental in vivo diuresis model. |
Why This Matters
This demonstrates that the specific 9-bromo substitution is a critical driver of biological activity for this compound class, making its incorporation essential for research in this therapeutic area.
- [1] Ukrainets, I. V., Chernenok, I. N., & Golik, N. Y. 4 hydroxy 2 quinolones 233 synthesis and diuretic activity of 9 bromo 7 hydroxy 5 oxo 2 3 dihydro 1h 5h pyrido 3 2 1 ij quinoline 6 carboxylic acid anilides. View Source
